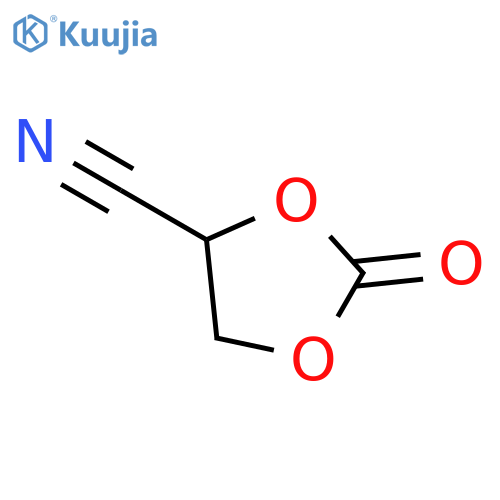Cas no 827300-17-4 (1,3-Dioxolane-4-carbonitrile, 2-oxo-)

827300-17-4 structure
商品名:1,3-Dioxolane-4-carbonitrile, 2-oxo-
1,3-Dioxolane-4-carbonitrile, 2-oxo- 化学的及び物理的性質
名前と識別子
-
- 1,3-Dioxolane-4-carbonitrile, 2-oxo-
- 2-oxo-1,3-dioxolane-4-carbonitrile
- 827300-17-4
- DTXSID80735444
- SCHEMBL180054
- EN300-6760200
-
- インチ: InChI=1S/C4H3NO3/c5-1-3-2-7-4(6)8-3/h3H,2H2
- InChIKey: DNMSBVYZDQGYLU-UHFFFAOYSA-N
- ほほえんだ: C1C(OC(=O)O1)C#N
計算された属性
- せいみつぶんしりょう: 113.011292958g/mol
- どういたいしつりょう: 113.011292958g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 59.3Ų
1,3-Dioxolane-4-carbonitrile, 2-oxo- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6760200-1.0g |
2-oxo-1,3-dioxolane-4-carbonitrile |
827300-17-4 | 93% | 1g |
$857.0 | 2023-05-30 | |
| Enamine | EN300-6760200-0.5g |
2-oxo-1,3-dioxolane-4-carbonitrile |
827300-17-4 | 93% | 0.5g |
$668.0 | 2023-05-30 | |
| Enamine | EN300-6760200-10.0g |
2-oxo-1,3-dioxolane-4-carbonitrile |
827300-17-4 | 93% | 10g |
$3683.0 | 2023-05-30 | |
| Enamine | EN300-6760200-5.0g |
2-oxo-1,3-dioxolane-4-carbonitrile |
827300-17-4 | 93% | 5g |
$2485.0 | 2023-05-30 | |
| 1PlusChem | 1P005A9S-10g |
1,3-Dioxolane-4-carbonitrile, 2-oxo- |
827300-17-4 | 93% | 10g |
$4614.00 | 2024-04-21 | |
| 1PlusChem | 1P005A9S-1g |
1,3-Dioxolane-4-carbonitrile, 2-oxo- |
827300-17-4 | 93% | 1g |
$1122.00 | 2024-04-21 | |
| 1PlusChem | 1P005A9S-250mg |
1,3-Dioxolane-4-carbonitrile, 2-oxo- |
827300-17-4 | 93% | 250mg |
$588.00 | 2024-04-21 | |
| 1PlusChem | 1P005A9S-2.5g |
1,3-Dioxolane-4-carbonitrile, 2-oxo- |
827300-17-4 | 93% | 2.5g |
$2139.00 | 2024-04-21 | |
| Enamine | EN300-6760200-2.5g |
2-oxo-1,3-dioxolane-4-carbonitrile |
827300-17-4 | 93% | 2.5g |
$1680.0 | 2023-05-30 | |
| Enamine | EN300-6760200-0.05g |
2-oxo-1,3-dioxolane-4-carbonitrile |
827300-17-4 | 93% | 0.05g |
$200.0 | 2023-05-30 |
1,3-Dioxolane-4-carbonitrile, 2-oxo- 関連文献
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
827300-17-4 (1,3-Dioxolane-4-carbonitrile, 2-oxo-) 関連製品
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量